Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride
CAS No.:
Cat. No.: VC16691312
Molecular Formula: C9H10BrClFNO2
Molecular Weight: 298.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrClFNO2 |
|---|---|
| Molecular Weight | 298.53 g/mol |
| IUPAC Name | methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H |
| Standard InChI Key | IMZCGWDUKHEOGA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl |
Introduction
Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10BrClFNO2 and a molecular weight of 298.53 g/mol. It is classified as an amino acid derivative with a methyl ester functional group, often used in pharmaceutical and chemical research due to its structural properties and potential biological activities .
Structural Details
The compound consists of:
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A methyl ester group () attached to the amino acid backbone.
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A substituted aromatic ring containing bromine and fluorine atoms at the 2 and 4 positions, respectively.
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A hydrochloride salt () that enhances its solubility and stability.
Key Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride |
| SMILES Notation | COC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N.Cl |
| InChIKey | IMZCGWDUKHEOGA-QRPNPIFTSA-N |
| PubChem CID | 137700601 |
Synthesis and Derivatives
The synthesis of methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves:
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Aromatic substitution reactions: Introducing bromine and fluorine substituents into a phenyl ring.
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Formation of the amino acid backbone: Coupling the aromatic derivative with a glycine or similar scaffold.
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Esterification and salt formation: Converting the carboxylic acid group into a methyl ester and forming the hydrochloride salt for improved solubility .
Related Compounds
The parent compound, methyl 2-amino-2-(4-fluorophenyl)acetate, lacks the bromine substituent but shares similar structural features, with a molecular weight of 219.64 g/mol .
Applications in Research
Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is primarily utilized in:
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Pharmaceutical Development: As a precursor or intermediate in drug synthesis.
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Structure-Activity Relationship (SAR) Studies: Investigating how halogen substitutions affect biological activity.
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Chemical Research: Exploring reactivity patterns in halogenated aromatic compounds.
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